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molecular formula C14H13N3S B8745941 Benzenamine, 2-[(1H-benzimidazol-2-ylthio)methyl]- CAS No. 104340-33-2

Benzenamine, 2-[(1H-benzimidazol-2-ylthio)methyl]-

Cat. No. B8745941
M. Wt: 255.34 g/mol
InChI Key: VIDRTFCKVZQFTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06906078B2

Procedure details

A mixture of 9.0 g (60 mmole) of 2-mercaptobenzimidazole and 4.9 g (40 mmole) of 2-aminobenzyl alcohol were heated at 84° C. in a mixture of 45 ml of glacial acetic acid and 12.0 g (120 mmole) of sulfuric acid. After two hours an additional 1 g (8 mmole) of 2-aminobenzyl alcohol and 1 g of sulfuric acid were added. After one hour the reaction mixture was cooled and poured into cold benzenamine hemihydrate.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Name
benzenamine hemihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Four
Quantity
45 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[NH2:11][C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[CH2:14]O.S(=O)(=O)(O)O.O.C1(N)C=CC=CC=1.C1(N)C=CC=CC=1>C(O)(=O)C>[NH:3]1[C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=[C:2]1[S:1][CH2:14][C:13]1[CH:16]=[CH:17][CH:18]=[CH:19][C:12]=1[NH2:11] |f:3.4.5|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
SC=1NC2=C(N1)C=CC=C2
Name
Quantity
4.9 g
Type
reactant
Smiles
NC1=C(CO)C=CC=C1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(CO)C=CC=C1
Name
Quantity
1 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
benzenamine hemihydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=CC=C1)N.C1(=CC=CC=C1)N
Step Four
Name
Quantity
12 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After one hour the reaction mixture was cooled
Duration
1 h

Outcomes

Product
Name
Type
Smiles
N1C(=NC2=C1C=CC=C2)SCC2=C(C=CC=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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